N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide
Description
This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thiophene-pyrazole core. Its structure includes a 2,3-dimethylphenyl substituent at position 2 of the thienopyrazole ring and a 4-ethoxybenzamide group at position 3 (Figure 1).
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-17-10-8-16(9-11-17)22(26)23-21-18-12-29(27)13-19(18)24-25(21)20-7-5-6-14(2)15(20)3/h5-11H,4,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQGXWSBJFICSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which have been the subject of recent research.
- Molecular Formula : C22H23N3O3S
- Molecular Weight : 409.5 g/mol
- IUPAC Name : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antibacterial and antimycobacterial properties. For instance, derivatives of thienopyrimidinone have shown promising results against various microbial strains, suggesting that this compound may also possess similar activity .
- Cytotoxicity : A study assessing the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cell lines such as MDA-MB-231. The structure–activity relationship indicated that modifications to the thieno ring could enhance cytotoxic activity . This suggests potential for this compound in cancer therapy.
The proposed mechanisms for the biological activity of compounds in this class often involve interaction with specific cellular targets or pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
Study 1: Antimicrobial Evaluation
A comparative study on thienopyrimidine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various compounds, indicating that modifications to the thienopyrimidine structure can enhance efficacy .
Study 2: Cytotoxicity Assessment
In another research effort focusing on thienopyrimidine derivatives, several compounds were tested against MDA-MB-231 cells. The most potent compound achieved an IC50 value of 27.6 μM. This highlights the potential for further development of this compound as an anticancer agent .
Data Summary Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) . Key differences lie in the substituents on the phenyl and benzamide groups (Table 1):
Table 1: Substituent Comparison
Electronic Effects :
- The 4-ethoxy group in the target compound donates electrons via resonance, increasing electron density on the benzamide ring.
- The 2,3-dimethylphenyl group introduces steric hindrance that may restrict rotational freedom or block access to specific binding pockets, unlike the 4-methylphenyl group in the analog.
Solubility and Physicochemical Properties :
- The ethoxy group likely improves solubility in polar aprotic solvents compared to the bromo substituent, which is more hydrophobic.
- The additional methyl group in the target compound’s phenyl ring may slightly reduce aqueous solubility due to increased hydrophobicity.
Crystallographic and Hydrogen-Bonding Considerations
Hydrogen bonding patterns, critical for crystal packing and solubility, may differ between the two compounds:
- The ethoxy oxygen in the target compound can act as a hydrogen-bond acceptor, facilitating interactions with water or polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
